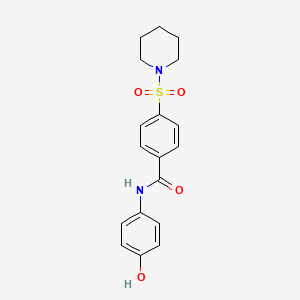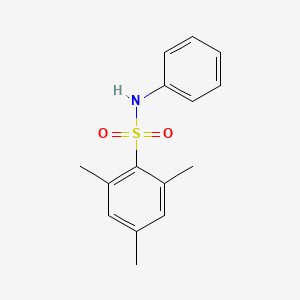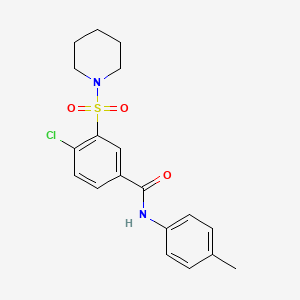
N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide, also known as HPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPB is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
実験室実験の利点と制限
One advantage of using N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, this compound has also been shown to have some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are many potential future directions for research on N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide. One area that has received significant attention is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other potential areas of research include the use of this compound in treating diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. One common method for synthesizing this compound is through the reaction of 4-aminophenol with piperidine-1-sulfonyl chloride and benzoyl chloride.
科学的研究の応用
N-(4-hydroxyphenyl)-4-(1-piperidinylsulfonyl)benzamide has been shown to have a wide range of applications in scientific research. One area where this compound has been studied extensively is in the field of neuroscience. This compound has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-hydroxyphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-16-8-6-15(7-9-16)19-18(22)14-4-10-17(11-5-14)25(23,24)20-12-2-1-3-13-20/h4-11,21H,1-3,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPNRBNDJVMTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5212856.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5212857.png)
![5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5212861.png)

![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5212884.png)

![ethyl 3-[7-hydroxy-2-(4-iodophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5212892.png)
![1,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5212897.png)
![ethyl 3-(2-methylbenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5212905.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5212912.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B5212926.png)

![N,N-diethyl-2-(4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5212951.png)